Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

描述

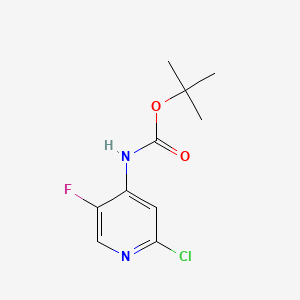

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a chemical compound with the molecular formula C10H12ClFN2O2. It is used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl group, a chloro group, and a fluoropyridinyl group, which contribute to its reactivity and functionality.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate typically involves the reaction of 2-chloro-5-fluoropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

化学反应分析

Types of Reactions

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while hydrolysis can produce the corresponding amine .

科学研究应用

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is used in several scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

作用机制

The mechanism of action of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

相似化合物的比较

Similar Compounds

- Tert-butyl 2-chloro-4-fluoropyridin-5-ylcarbamate

- Tert-butyl 2-chloro-3-fluoropyridin-4-ylcarbamate

- Tert-butyl 2-chloro-6-fluoropyridin-4-ylcarbamate

Uniqueness

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various research and industrial applications .

生物活性

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a tert-butyl group, a chloro-fluoropyridine moiety, and a carbamate functional group. These structural characteristics suggest that it may interact with biological systems in significant ways, making it a candidate for drug development and other applications in pharmacology.

The compound has the molecular formula and a molecular weight of approximately 246.66 g/mol. The presence of halogen substituents on the pyridine ring enhances its reactivity and potential biological activity, which are critical for its applications in drug development and chemical synthesis.

This compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects. Research indicates that compounds with similar structures often exhibit diverse biological activities, influenced by the position and type of substituent groups on the pyridine ring.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains. Further research is required to quantify this activity and elucidate the underlying mechanisms.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar fluorinated pyridine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The inhibition of AChE could lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies

- In Vitro Studies : In vitro experiments have demonstrated that this compound can effectively inhibit AChE activity in neuronal cell cultures. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater inhibition of enzyme activity .

- In Vivo Studies : Animal models treated with this compound showed improved cognitive performance in tasks designed to assess memory and learning capabilities. This effect was attributed to the compound's ability to enhance cholinergic signaling through AChE inhibition .

Comparative Analysis

To illustrate the biological activity variations among structurally similar compounds, the following table summarizes key features and activities associated with related carbamates:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Halogenated pyridine structure | Potential AChE inhibitor | |

| Tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate | Different halogen positioning | Varies; needs further study | |

| Tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamate | Bromine instead of chlorine | Potentially different efficacy |

属性

IUPAC Name |

tert-butyl N-(2-chloro-5-fluoropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCIYPWZVRMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857137 | |

| Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354223-67-8 | |

| Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。